3-Hydroxy-2-isopropylbenzoic acid
Description
3-Hydroxy-2-isopropylbenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the 3-position and an isopropyl substituent at the 2-position of the benzene ring. The isopropyl group likely enhances lipophilicity compared to simpler hydroxybenzoic acids, influencing solubility, reactivity, and biological interactions. This article compares this compound with structurally and functionally related compounds, drawing on empirical data from analogous molecules.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6(2)9-7(10(12)13)4-3-5-8(9)11/h3-6,11H,1-2H3,(H,12,13) |
InChI Key |
JLNDMDZMWLVUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 3-hydroxy-2-isopropylbenzoic acid and related compounds:
Key Observations:
- Lipophilicity : The isopropyl group in this compound likely reduces water solubility compared to 3-hydroxybenzoic acid, aligning it more with aromatic compounds like caffeic acid, which has moderate solubility due to its conjugated system .
- Acidity : The hydroxyl group at C3 in benzoic acid derivatives increases acidity compared to aliphatic hydroxy acids (e.g., 2-hydroxyisobutyric acid) due to aromatic ring stabilization of the conjugate base.
- Thermal Stability : 3-Hydroxybenzoic acid exhibits temperature-dependent stability , a trait likely shared by this compound, though steric hindrance from the isopropyl group may alter decomposition pathways.
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